GPR35 Antagonism: Complete Inactivity Contrasts with Potent Reference Antagonists
In a BRET‑based GPR35 antagonism assay employing zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control antagonist, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide produced no measurable inhibition up to 100 µM, resulting in a classification of ‘inactive’ (IC₅₀ > 100 µM) [1]. This stands in contrast to the reference antagonist CID2745687, which fully blocks GPR35 at 10 µM under identical conditions [1]. The absence of activity highlights that the diethylsulfamoyl/2-ethylbutanamide combination does not engage the orthosteric or allosteric binding site recognized by active chemotypes.
| Evidence Dimension | GPR35 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (positive control): full inhibition at 10 µM |
| Quantified Difference | >10‑fold loss of activity; fails to reach 50% inhibition at highest test concentration |
| Conditions | BRET assay, human GPR35‑Gα13 SPASM sensor, 300 µM zaprinast agonist background, 10 µM CID2745687 positive control |
Why This Matters
Users requiring a GPR35‑active probe should explicitly avoid this compound, as it is functionally silent at the target, whereas structurally unrelated sulfonamide chemotypes achieve potent antagonism.
- [1] European Chemical Biology Database (ECBD). Assay EOS300038: GPR35 Antagonism. Available at: https://ecbd.eu/assays/EOS300038 (Accessed 2026-04-30). View Source
